N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that features a combination of an imidazole ring and a triazole ring
Mechanism of Action
Target of Action
The primary target of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
The compound interacts with its target, NOS, to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Pharmacokinetics
The compound’s lipophilicity and water solubility can influence its bioavailability and distribution within the body .
Result of Action
The production of NO as a result of the action of this compound can have various molecular and cellular effects. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . This means that the compound could potentially be used in the treatment of certain types of cancer and infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-(1H-imidazol-1-yl)phenylamine with 1H-1,2,3-triazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous mixing of reactants in a controlled environment, ensuring consistent product quality and reducing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products may include hydroxylated or carboxylated derivatives.
Reduction products can include amines or other reduced forms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Industry: Its chemical properties make it useful in material science and organic synthesis, contributing to the development of new materials and industrial processes.
Comparison with Similar Compounds
Imidazole derivatives
Triazole derivatives
Other heterocyclic compounds
Uniqueness: N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-12(11-7-14-17-16-11)15-9-1-3-10(4-2-9)18-6-5-13-8-18/h1-8H,(H,15,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBCDXCHBPWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNN=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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